molecular formula C15H12N6 B13733601 1,3,5-Tri(1H-pyrazol-3-yl)benzene

1,3,5-Tri(1H-pyrazol-3-yl)benzene

Cat. No.: B13733601
M. Wt: 276.30 g/mol
InChI Key: YSCPKNKUSVTOGU-UHFFFAOYSA-N
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Description

1,3,5-Tri(1H-pyrazol-3-yl)benzene is an organic compound with the molecular formula C15H12N6. It is a tridentate ligand, meaning it can form three bonds with metal ions, making it useful in coordination chemistry. The compound consists of a benzene ring substituted with three pyrazole groups at the 1, 3, and 5 positions. This structure allows for interesting chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri(1H-pyrazol-3-yl)benzene can be synthesized through a multi-step process involving the reaction of benzene-1,3,5-tricarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole rings. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(1H-pyrazol-3-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Coordination Reactions: Metal salts (e.g., nickel acetate, copper chloride) in solvents like DMF.

    Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

1,3,5-Tri(1H-pyrazol-3-yl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tri(1H-pyrazol-3-yl)benzene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyrazole rings act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties such as catalytic activity, luminescence, and redox behavior. The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tri(1H-pyrazol-3-yl)benzene is unique due to its specific substitution pattern, which influences its coordination behavior and the properties of the resulting complexes. The position of the pyrazole groups allows for distinct dihedral angles and coordination modes, making it a versatile ligand in coordination chemistry .

Properties

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

5-[3,5-bis(1H-pyrazol-5-yl)phenyl]-1H-pyrazole

InChI

InChI=1S/C15H12N6/c1-4-16-19-13(1)10-7-11(14-2-5-17-20-14)9-12(8-10)15-3-6-18-21-15/h1-9H,(H,16,19)(H,17,20)(H,18,21)

InChI Key

YSCPKNKUSVTOGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C2=CC(=CC(=C2)C3=CC=NN3)C4=CC=NN4

Origin of Product

United States

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